1-N-propylbenzene-1,3-diamine
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Overview
Description
1-N-propylbenzene-1,3-diamine is an organic compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol . This compound is characterized by a benzene ring substituted with a propyl group and two amine groups at the 1 and 3 positions. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
The synthesis of 1-N-propylbenzene-1,3-diamine can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of benzene followed by reduction and amination steps . The general steps are as follows:
Friedel-Crafts Acylation: Benzene reacts with propyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form propylbenzene.
Reduction: The propylbenzene is then subjected to reduction conditions to introduce the amine groups. This can be achieved using reagents like lithium aluminum hydride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-N-propylbenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can undergo nitration, sulfonation, or halogenation.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-N-propylbenzene-1,3-diamine has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: The compound is used in biochemical research to study enzyme interactions and protein modifications.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-N-propylbenzene-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. The benzene ring provides a hydrophobic environment that can interact with hydrophobic pockets in proteins, affecting their function .
Comparison with Similar Compounds
1-N-propylbenzene-1,3-diamine can be compared with other similar compounds such as:
1-N-ethylbenzene-1,3-diamine: Similar structure but with an ethyl group instead of a propyl group.
1-N-methylbenzene-1,3-diamine: Contains a methyl group instead of a propyl group.
1-N-butylbenzene-1,3-diamine: Features a butyl group instead of a propyl group.
The uniqueness of this compound lies in its specific propyl substitution, which can influence its reactivity and interactions compared to its ethyl, methyl, or butyl counterparts .
Properties
IUPAC Name |
3-N-propylbenzene-1,3-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-6-11-9-5-3-4-8(10)7-9/h3-5,7,11H,2,6,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXISGCAONOYOFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=CC(=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00475739 |
Source
|
Record name | 1-N-propylbenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00475739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155525-49-8 |
Source
|
Record name | 1-N-propylbenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00475739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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